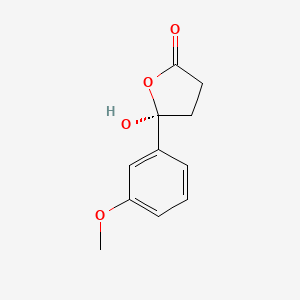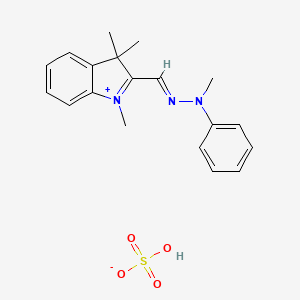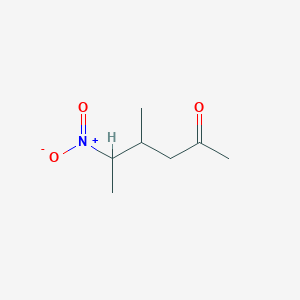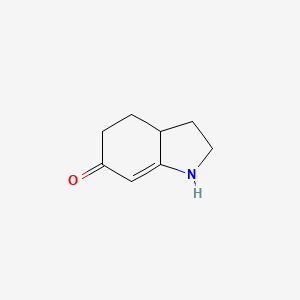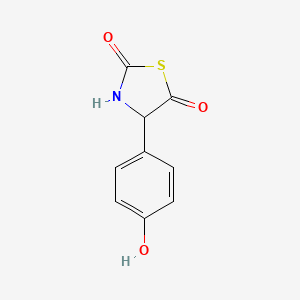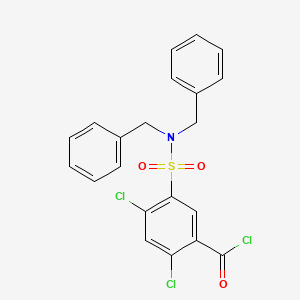
2-(Triphenylstannyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Triphenylstannyl)propanoic acid is an organotin compound that features a propanoic acid moiety attached to a triphenylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triphenylstannyl group imparts unique chemical properties to the compound, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triphenylstannyl)propanoic acid typically involves the reaction of triphenyltin chloride with a suitable propanoic acid derivative. One common method is the reaction of triphenyltin chloride with 2-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Triphenylstannyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannic derivatives.
Reduction: Reduction reactions can convert the triphenyltin moiety to other organotin species.
Substitution: The triphenyltin group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic acid derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-(Triphenylstannyl)propanoic acid has several scientific research applications:
Biology: The compound’s organotin moiety can interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents and antimicrobial agents.
Industry: In materials science, this compound is used in the synthesis of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Triphenylstannyl)propanoic acid involves its interaction with molecular targets through the triphenyltin moiety. The compound can form coordination complexes with metal ions and interact with nucleophilic sites on biological molecules. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Triphenyltin chloride: A precursor in the synthesis of 2-(Triphenylstannyl)propanoic acid.
Triphenyltin hydroxide: Another organotin compound with similar chemical properties.
Triphenyltin acetate: Used in similar applications as this compound.
Uniqueness
This compound is unique due to the presence of both the propanoic acid and triphenyltin moieties, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable reagent in both academic and industrial research.
Propiedades
Número CAS |
63261-11-0 |
|---|---|
Fórmula molecular |
C21H20O2Sn |
Peso molecular |
423.1 g/mol |
Nombre IUPAC |
2-triphenylstannylpropanoic acid |
InChI |
InChI=1S/3C6H5.C3H5O2.Sn/c3*1-2-4-6-5-3-1;1-2-3(4)5;/h3*1-5H;2H,1H3,(H,4,5); |
Clave InChI |
JEXYMMFKLRUKKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



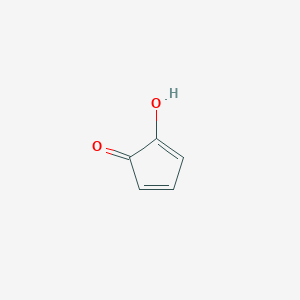
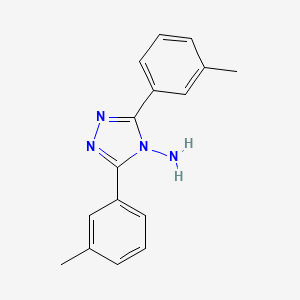

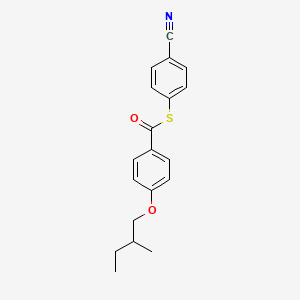
![{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid](/img/structure/B14492212.png)

